3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is a complex organic compound that features a benzohydrazide core substituted with methoxy groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds .
Scientific Research Applications
3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-yl)acetyl]benzohydrazide
- 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylmethyl)acetyl]benzohydrazide
- 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide
Uniqueness
What sets 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
499999-56-3 |
---|---|
Molecular Formula |
C13H15N5O4S |
Molecular Weight |
337.36 g/mol |
IUPAC Name |
3,4-dimethoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide |
InChI |
InChI=1S/C13H15N5O4S/c1-21-9-4-3-8(5-10(9)22-2)12(20)17-16-11(19)6-23-13-14-7-15-18-13/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,20)(H,14,15,18) |
InChI Key |
KOCLLAGVTWLMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CSC2=NC=NN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.